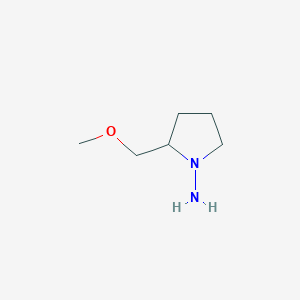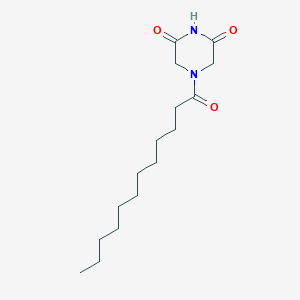
4-Dodecanoylpiperazine-2,6-dione
Overview
Description
4-Dodecanoylpiperazine-2,6-dione, also known as Dodecanoyl-2,6-piperazinedione (DPD), is a cyclic dipeptide that has gained significant attention in the scientific community due to its unique properties and potential applications. DPD is a white crystalline solid that is soluble in water and organic solvents. It is commonly used in laboratory experiments to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Scientific Research Applications
Synthesis of Novel Compounds :
- Martins et al. (1997) discussed the synthesis of novel tetracyclo compounds from related precursors, demonstrating the role of similar structures in organic synthesis (Martins, Viljoen, Venter, & Wessels, 1997).
- Liebscher and Jin (1999) explored the synthesis and reactivity of 3-Ylidenepiperazine-2,5-diones, which are structurally related to 4-Dodecanoylpiperazine-2,6-dione, underscoring their utility in organic synthesis (Liebscher & Jin, 1999).
Corrosion Inhibition :
- Chafiq et al. (2020) researched the use of spirocyclopropane derivatives, which are structurally related, in corrosion inhibition for mild steel in acidic solutions, highlighting potential applications in materials science (Chafiq et al., 2020).
Aromatase Inhibition :
- Foster et al. (1985) and Hartmann et al. (1992) both investigated analogues of aminoglutethimide, including piperidine-2,6-diones, for their ability to inhibit aromatase, an enzyme involved in estrogen production. This has implications in the treatment of estrogen-dependent diseases (Foster et al., 1985); (Hartmann, Batzl, Pongratz, & Mannschreck, 1992).
Pharmacological Activity :
- Shvedaite et al. (1999) synthesized 4-acyl and 4-sulfonyl derivatives of piperazine-2,6-dione and evaluated their anti-inflammatory activity, indicating potential applications in pharmaceutical research (Shvedaite, Udrenaite, Lauzhikene, & Gaidyalis, 1999).
Synthesis of Pyrrolopiperazine-2,6-diones :
- González-Saiz et al. (2022) reported on the one-pot diastereoselective synthesis of pyrrolopiperazine-2,6-diones, which can be related to this compound. Their work provides a significant advancement in the synthesis of such compounds, useful in various chemical applications (González-Saiz et al., 2022).
Properties
IUPAC Name |
4-dodecanoylpiperazine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O3/c1-2-3-4-5-6-7-8-9-10-11-16(21)18-12-14(19)17-15(20)13-18/h2-13H2,1H3,(H,17,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHQZKBICOXDJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)N1CC(=O)NC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379665 | |
| Record name | 4-dodecanoylpiperazine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26663871 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
175136-49-9 | |
| Record name | 4-(1-Oxododecyl)-2,6-piperazinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175136-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-dodecanoylpiperazine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


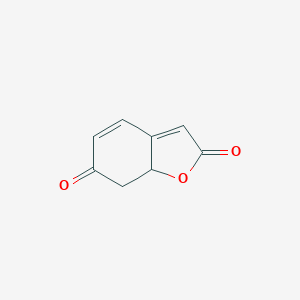
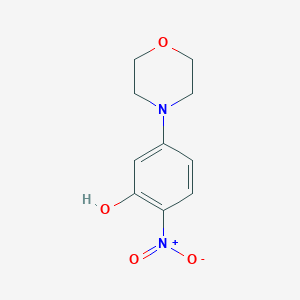
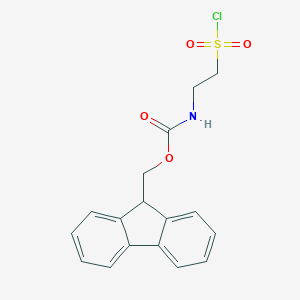
![Furo[2,3-b]pyridin-5-ylmethanol](/img/structure/B70923.png)
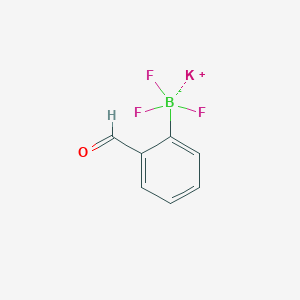
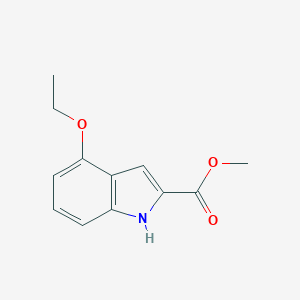

![4-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-1,2,3-thiadiazole](/img/structure/B70935.png)
![methyl 2-[(2R)-piperidin-2-yl]acetate](/img/structure/B70941.png)


![Ethyl 5-methyl-3-methylsulfanyl-4,4-dioxothieno[3,4-c][2,1]benzothiazine-1-carboxylate](/img/structure/B70949.png)

